molecular formula C6H9ClF3N B13519299 (1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13519299
M. Wt: 187.59 g/mol
InChI Key: COMBNBLVOLGGQN-VEGRVEBRSA-N
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Description

The compound (1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative with a trifluoromethyl (-CF₃) substituent at the 6-position of the azabicyclo[3.1.0]hexane core. Its molecular formula is C₇H₁₀ClF₃N, with a molecular weight of 216.61 g/mol (calculated). The bicyclo[3.1.0]hexane scaffold consists of a fused cyclopropane and pyrrolidine ring system, which confers structural rigidity and stereochemical complexity. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, making the compound valuable in medicinal chemistry for targeting enzymes or receptors requiring lipophilic and electron-deficient motifs .

Properties

Molecular Formula

C6H9ClF3N

Molecular Weight

187.59 g/mol

IUPAC Name

(1S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m0./s1

InChI Key

COMBNBLVOLGGQN-VEGRVEBRSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1[C@H]2C(F)(F)F.Cl

Canonical SMILES

C1CNC2C1C2C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azabicyclohexane structure provides a rigid framework that can fit into specific binding sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting key differences in substituents, stereochemistry, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Reference
(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride C₇H₁₀ClF₃N 216.61 -CF₃ at 6-position Potential enzyme inhibition (inferred from structural analogs)
(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid HCl C₈H₁₀ClF₃NO₂ 261.62 -CF₃ at 6-position, -COOH at 3-position Improved solubility due to carboxylic acid; used in prodrug design
(1R,5S,6S)-6-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane C₁₃H₁₃F₃N 248.25 -CF₃-phenyl at 6-position Retinol-binding protein 4 (RBP4) antagonist; studied for macular degeneration treatment
Saxagliptin Hydrochloride C₁₈H₂₆ClN₃O₂ 363.87 Adamantane group, carbonitrile DPP-4 inhibitor; FDA-approved for type 2 diabetes
(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride C₅H₁₀ClNO 135.59 -OH at 6-position Intermediate in synthesis; polar functional group enhances solubility
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ 199.66 Ethyl ester at 1-position Lipophilic prodrug candidate; ester group increases membrane permeability

Key Structural and Functional Comparisons:

Substituent Effects :

  • The trifluoromethyl group in the target compound and its analogs (e.g., ) enhances metabolic stability and electron-withdrawing properties compared to hydroxyl or ester groups (e.g., ).
  • Carboxylic acid derivatives (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier penetration compared to the parent amine .

Stereochemical Influence :

  • The (1S,5S,6R) configuration of the target compound likely affects binding specificity. For example, in , the (1R,5S,6S) and (1R,5S,6R) stereoisomers of a CF₃-phenyl analog showed distinct bioactivity profiles, with the 6R isomer exhibiting higher potency in RBP4 antagonism .

Pharmacological Relevance :

  • Saxagliptin () shares the 2-azabicyclo[3.1.0]hexane core but incorporates a carbonitrile and adamantane group, enabling DPP-4 inhibition. The target compound’s trifluoromethyl group may favor different target interactions, such as protease or kinase inhibition .
  • LPAR1 antagonists () with difluoro-substituted bicyclo scaffolds highlight the role of halogen atoms in receptor binding, suggesting the target compound’s -CF₃ group could similarly enhance affinity .

Synthetic Accessibility :

  • The trifluoromethyl group introduces synthetic challenges due to the need for selective fluorination or trifluoromethylation steps (e.g., via radical or nucleophilic pathways), as seen in ’s synthesis of CF₃-phenyl derivatives .
  • Esters (e.g., ) are more straightforward to synthesize but require hydrolysis for activation .

Research Findings and Implications

  • Metabolic Stability : The -CF₃ group in the target compound reduces oxidative metabolism, as observed in related trifluoromethylated drugs like sitagliptin .
  • Biological Activity: Structural analogs in demonstrated nanomolar potency against RBP4, suggesting the target compound may share similar efficacy in disease models involving lipid transport .
  • Toxicity : Hydrochloride salts (e.g., ) generally improve bioavailability but may require formulation adjustments to mitigate gastric irritation .

Biological Activity

(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is C12H16F3NO4C_{12}H_{16}F_3NO_4, with a molecular weight of 295.26 g/mol. Its unique bicyclic framework allows for specific interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC₁₂H₁₆F₃NO₄
Molecular Weight295.26 g/mol
CAS Number1060742-24-6
Purity97%

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as receptors and enzymes. The trifluoromethyl group is believed to play a crucial role in modulating these interactions through non-covalent bonding mechanisms like hydrogen bonding and van der Waals forces.

Antitumor Activity

Recent studies have demonstrated that compounds related to (1S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane exhibit significant antitumor properties. For instance, a series of derivatives showed cytotoxicity against various cancer cell lines, including HeLa and CT26 cells.

Case Study: Cytotoxicity Assessment

In vitro experiments indicated that treatment with these compounds led to:

  • Increased apoptosis : The percentage of early apoptotic cells rose significantly from control levels.
  • Cell cycle arrest : Compounds caused an accumulation of cells in the SubG1 phase, indicating activation of apoptotic pathways.

Table 2: Cytotoxic Effects on HeLa and CT26 Cells

Treatment Concentration (µg/mL)% Live Cells (HeLa)% Live Cells (CT26)
Control89.0%88.5%
Compound A (10 µg/mL)15.0%13.5%

Neuropharmacological Activity

The compound has also been investigated for its neuropharmacological effects, particularly as a potential triple reuptake inhibitor targeting serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). This class of compounds has shown promise in treating depression and anxiety disorders.

Research Findings

  • Oral Bioavailability : Selected derivatives exhibited good oral bioavailability (>30%).
  • Brain Penetration : Effective brain penetration was confirmed through microdialysis studies.

Table 3: Pharmacokinetic Properties

PropertyValue
Oral Bioavailability>30%
Brain-to-Blood Ratio>4

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for (1S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride to improve yield and stereochemical purity?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with a bicyclic precursor (e.g., tert-butyl-protected azabicyclohexane) and introduce the trifluoromethyl group via nucleophilic substitution or catalytic trifluoromethylation. Optimize reaction conditions (e.g., DMSO as solvent, potassium carbonate as base, 90–120°C for 2–16 hours) to enhance efficiency .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to preserve the (1S,5S,6R) configuration. Monitor stereochemistry via NMR (e.g., 1H^1H, 19F^{19}F) and chiral HPLC .
  • Yield Improvement : Scale reactions in continuous flow systems to maintain consistent temperature and pressure, reducing side reactions .

Q. What analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify the bicyclic framework, trifluoromethyl group position, and absence of byproducts .
  • X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C7_7H10_{10}ClF3_3N2_2) and isotopic patterns .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what experimental strategies can assess this?

  • Methodological Answer :

  • Lipophilicity : Measure logP values via shake-flask or HPLC methods. The CF3_3 group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) to compare half-life (t1/2_{1/2}) with methyl or chlorinated analogs .
  • Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility. Counteract low solubility with co-solvents (e.g., cyclodextrins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between (1S,5S,6R)-trifluoromethyl analogs and similar bicyclic compounds?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., 2-methylphenyl vs. halogenated groups) and test in parallel assays (e.g., receptor binding, enzyme inhibition) .
  • Structural Dynamics : Use molecular dynamics simulations to compare binding modes. For example, the CF3_3 group may induce steric hindrance in certain receptors, reducing affinity .
  • Data Normalization : Control for batch-to-batch variability in compound purity (>95% via HPLC) and assay conditions (e.g., buffer pH, temperature) .

Q. What strategies are effective for studying the compound’s interaction with biological targets, such as neurotransmitter receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H- or 125I^{125}I-labeled analogs to quantify binding affinity (Ki_i) in neuronal membranes .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify key binding residues (e.g., hydrophobic pockets accommodating the CF3_3 group) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells (e.g., HEK293) expressing target receptors .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., IDH1 mutants). Prioritize derivatives with higher docking scores and favorable ADMET properties .
  • QSAR Models : Train models on datasets of bicyclic compounds to correlate structural features (e.g., CF3_3 position, ring strain) with bioavailability .
  • Metabolite Prediction : Employ software like Meteor to identify potential metabolic hotspots (e.g., oxidation of the azabicyclo ring) .

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